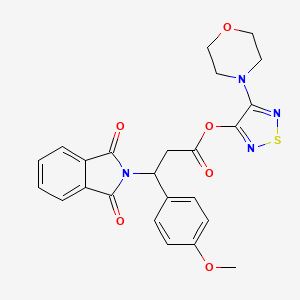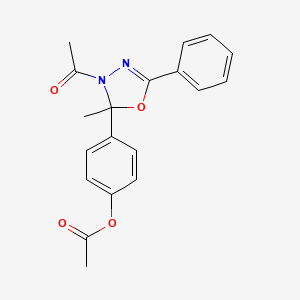![molecular formula C16H16N4O3S B4329721 8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329721.png)
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
説明
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, commonly known as MNQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MNQ belongs to the family of quinazoline derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The exact mechanism of action of MNQ is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. MNQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. MNQ has also been found to inhibit the activity of various enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
MNQ has been shown to have a wide range of biochemical and physiological effects, including modulation of gene expression, inhibition of protein synthesis, and alteration of cellular signaling pathways. MNQ has been found to interact with various cellular targets, including DNA, RNA, and proteins, leading to changes in cellular function and behavior. Moreover, MNQ has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
MNQ has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. MNQ can be easily synthesized in large quantities, making it an attractive target for further research. However, MNQ also has some limitations, including its high cost and limited availability. Moreover, the exact mechanism of action of MNQ is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on MNQ, including:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the mechanism of action of MNQ to identify its cellular targets and signaling pathways.
3. Evaluation of the efficacy of MNQ in animal models of cancer, inflammation, and infection.
4. Development of novel formulations of MNQ for improved delivery and bioavailability.
5. Screening of MNQ analogs for improved potency and selectivity.
6. Investigation of the potential of MNQ as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infection.
In conclusion, MNQ is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in animal models and clinical trials. MNQ has the potential to become a valuable tool in the fight against cancer, inflammation, and infection, and its continued study is warranted.
科学的研究の応用
MNQ has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. MNQ has also been found to have antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. Moreover, MNQ has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
8-(4-methylpiperidin-1-yl)-7-nitro-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-2-4-18(5-3-10)13-9-12-11(8-14(13)20(22)23)15(21)17-16-19(12)6-7-24-16/h6-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJXEOVSHFBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=NC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methylpiperidin-1-yl)-7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyano-1-(3-methoxybenzoyl)-2-(4-methoxyphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329641.png)
![3-cyano-1-(4-fluorobenzoyl)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329643.png)
![3-cyano-1-(4-fluorobenzoyl)-2-pyridin-3-yl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329653.png)
![1-(4-chlorobenzoyl)-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329661.png)
![1-(4-chlorobenzoyl)-2-(4-chlorophenyl)-3-cyano-7-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329668.png)
![1-benzoyl-3-cyano-2-(3,4-dimethoxyphenyl)-7-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329669.png)


![7-(piperidin-1-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329689.png)
![7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329695.png)
![N-(4-methoxyphenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329699.png)
![8-chloro-N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B4329707.png)
![7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4329719.png)
![2-amino-5-oxo-4-phenyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4329731.png)